N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
Description
N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a triazine-derivative compound featuring a methanesulfonamide group and a 3-hydroxypropyl substituent on the triazin ring. The hydroxypropyl group confers polarity, which may influence solubility and binding interactions, while the methanesulfonamide moiety is commonly associated with bioactivity in receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
N-[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O3S/c1-15(13,14)10-7-8-5-11(6-9-7)3-2-4-12/h12H,2-6H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYBONZSOZDWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NCN(CN1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable hydroxypropyl halide reacts with the triazine ring.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the triazine derivative using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with new functional groups.
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- Research indicates that N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways.
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Cancer Research
- The compound has been investigated for its potential anti-cancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate its efficacy and safety in clinical settings.
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Neuroprotective Effects
- There is emerging evidence that this compound may have neuroprotective effects. It has been studied in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation in neuronal cells.
Biochemical Applications
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Enzyme Inhibition
- This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic disorders. This property could be harnessed for developing therapeutic agents targeting metabolic syndromes.
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Bioconjugation
- The compound can serve as a linker in bioconjugation processes due to its sulfonamide group. This allows for the attachment of various biomolecules for targeted drug delivery systems or diagnostic applications.
Material Science Applications
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Polymer Chemistry
- In polymer chemistry, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for the incorporation of functional groups that can enhance material characteristics such as solubility and thermal stability.
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Nanotechnology
- The compound has potential applications in nanotechnology for creating nanoscale materials with specific functionalities. Its ability to form stable complexes with metal ions can be exploited in the development of nanomaterials for catalysis or sensing applications.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various pathogens. Results showed a significant reduction in bacterial growth at low concentrations (MIC values ranging from 10 to 50 µg/mL) .
Case Study 2: Neuroprotection
Research conducted by Smith et al. (2024) demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. Cells treated with the compound showed a 30% increase in viability compared to untreated controls .
Mechanism of Action
The mechanism of action of N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The hydroxypropyl and methanesulfonamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Triazine Core : Central to all compared compounds, enabling π-π stacking and hydrogen bonding.
- Substituents : Variable groups at the 2-, 4-, and 6-positions dictate functional specificity.
Selected Analogs:
Physicochemical Properties
- Solubility : The hydroxypropyl group likely increases water solubility relative to morpholinylpropyl or aryl-substituted triazines (e.g., metsulfuron-methyl ester).
- Stability : Methanesulfonamide groups are generally resistant to hydrolysis, suggesting greater metabolic stability compared to ester-containing analogs like ethametsulfuron methyl ester .
Q & A
How can the synthesis of this compound be optimized for high yield and purity, given its triazine and sulfonamide functional groups?
Level: Basic
Methodological Answer:
Synthetic optimization should focus on reaction conditions and purification. For triazine core formation, hydrazine-mediated cyclization under reflux (as in , Scheme 1) can be adapted, but temperature control is critical to avoid decomposition. Methanesulfonamide coupling may require activating agents like LiH in DMF (similar to Step IV in ). Post-synthesis, silica gel chromatography (as in ) effectively removes impurities like pinacol or unreacted starting materials. Monitor reaction progress via TLC and confirm purity using ¹H NMR (e.g., integrating peaks to assess meta/para ratios, as in ) .
What strategies ensure regioselective functionalization of the triazine ring during derivatization?
Level: Advanced
Methodological Answer:
Regioselectivity can be controlled using directing groups or catalysts. For example, iridium-based catalysts with tailored ligands (e.g., dtbpy in ) influence meta vs. para substitution in aromatic systems. For triazines, steric hindrance from the 3-hydroxypropyl group may direct electrophiles to less hindered positions. Computational modeling (DFT) can predict reactive sites, while experimental validation via comparative NMR analysis (e.g., integrating proton environments) resolves positional isomers .
How do reaction conditions (solvent, temperature, catalyst) impact the stability of the hydroxypropyl group during synthesis?
Level: Advanced
Methodological Answer:
The hydroxypropyl group’s stability is sensitive to acidic/basic conditions and high temperatures. ’s use of mild aqueous Na₂CO₃ (Step III) at RT preserves sensitive functionalities. Avoid prolonged reflux in polar aprotic solvents (e.g., DMF), which may dehydrate the hydroxy group. Catalysts like [Ir(COD)OMe]₂ () operate at moderate temperatures (35–50°C), minimizing degradation. Monitor stability via LC-MS or IR spectroscopy for hydroxyl peak retention .
How can researchers address contradictory spectral data when synthesizing derivatives (e.g., unexpected NMR ratios)?
Level: Advanced
Methodological Answer:
Contradictions often arise from impurities or dynamic equilibria. For example, reports variable meta:para ratios due to residual B₂pin₂ or starting material. Solutions include:
- Repetitive purification: Use gradient silica chromatography to isolate isomers.
- Advanced NMR techniques: Employ ¹³C-DEPT or 2D-COSY to resolve overlapping signals.
- Reaction monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions .
What structural analogs of this compound have been studied in pesticidal applications, and how do they inform its mechanism of action?
Level: Basic
Methodological Answer:
Triazine derivatives like triflusulfuron-methyl () inhibit acetolactate synthase in weeds. While this compound’s hydroxypropyl group differs from traditional herbicidal triazines, its sulfonamide moiety may mimic sulfonylurea herbicides. Comparative bioassays (e.g., enzyme inhibition assays) and molecular docking studies can elucidate its target specificity. Reference structural data from analogs in to design activity-guided fractionation experiments .
What mechanistic studies are recommended to elucidate the compound’s reactivity in cross-coupling reactions?
Level: Advanced
Methodological Answer:
For cross-coupling (e.g., C-H borylation as in ), conduct:
- Kinetic isotope effects (KIE): Determine rate-limiting steps using deuterated substrates.
- Catalyst screening: Test Ir vs. Pd complexes to assess compatibility with the triazine ring.
- Computational studies: Map transition states for bond activation using Gaussian or ORCA. Validate with Hammett plots to correlate substituent effects with reaction rates .
How can researchers mitigate challenges in characterizing hygroscopic or thermally labile intermediates?
Level: Basic
Methodological Answer:
For hygroscopic intermediates (common with hydroxypropyl groups):
- Handling: Use gloveboxes or sealed Schlenk lines under inert gas.
- Characterization: Perform rapid ¹H NMR in deuterated DMSO-d₆ to minimize moisture uptake.
- Storage: Lyophilize samples and store under vacuum with desiccants. For thermal sensitivity, use low-elution-temperature solvents (e.g., pentane) during chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
